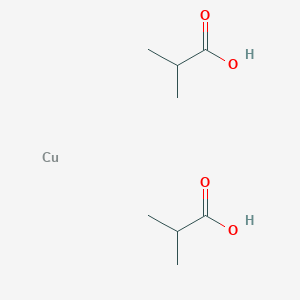
copper;2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Copper;2-methylpropanoic acid can be synthesized through the reaction of copper(II) carbonate hydroxide with 2-methylpropanoic acid. The reaction is typically carried out by suspending copper(II) carbonate hydroxide in a solution of 2-methylpropanoic acid and heating the mixture under reflux conditions. The reaction proceeds as follows:
Cu2(OH)2CO3+2(CH3)2CHCOOH→2Cu((CH3)2CHCOO)2+CO2+H2O
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
Copper;2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert copper(II) ions to copper(I) ions or elemental copper.
Substitution: The carboxylate group in 2-methylpropanoic acid can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride and phosphorus pentachloride.
Major Products Formed
Oxidation: Copper(II) oxide and carbon dioxide.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Various substituted carboxylate derivatives.
科学的研究の応用
Copper;2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of copper-based materials and coatings.
作用機序
The mechanism of action of copper;2-methylpropanoic acid involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, acting as electron donors or acceptors. This property is crucial in catalytic processes and biological interactions. The compound can also form complexes with proteins and enzymes, affecting their activity and function.
類似化合物との比較
Similar Compounds
Copper(II) acetate: Another copper carboxylate compound with similar coordination properties.
Copper(II) 2,2-bis(hydroxymethyl)propionate: A coordination compound with a different carboxylate ligand.
Copper(II) formate: A simpler copper carboxylate with different chemical properties.
Uniqueness
Copper;2-methylpropanoic acid is unique due to the presence of the 2-methylpropanoic acid ligand, which imparts distinct steric and electronic properties
特性
分子式 |
C8H16CuO4 |
|---|---|
分子量 |
239.76 g/mol |
IUPAC名 |
copper;2-methylpropanoic acid |
InChI |
InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |
InChIキー |
IUDVTSVMVUHJHE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-aminoacetyl)-2-[[4-[(3-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-[(3-fluorophenyl)methyl]amino]-3,3-dimethylbutanamide](/img/structure/B12319529.png)
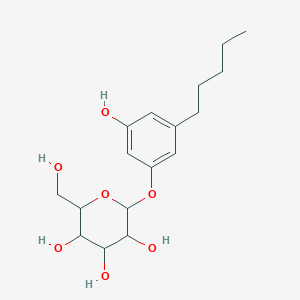
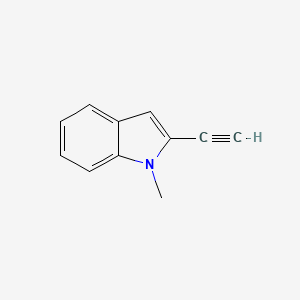
![6-[(3-Chloro-2-fluorophenyl)Methyl]-7-fluoro-1,4-dihydro-1-[(1S)-1-(hydroxyMethyl)-2-Methylpropyl]](/img/structure/B12319553.png)
![methyl 3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxyoxane-2-carboxylate](/img/structure/B12319554.png)
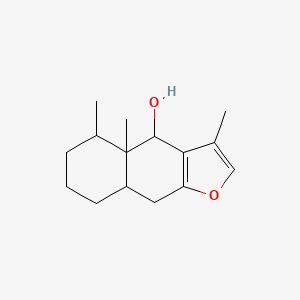


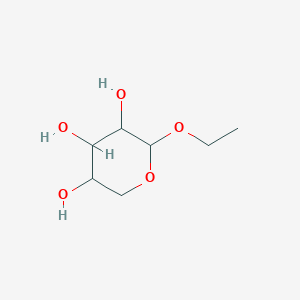
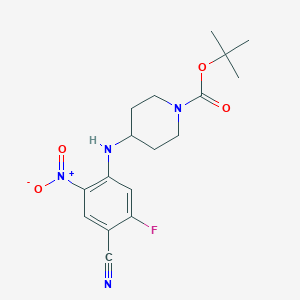
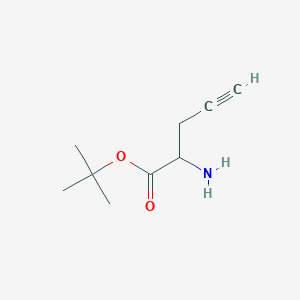
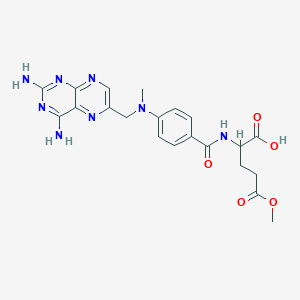
![1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12319591.png)
![Ethyl 2-[4-(1-ethoxy-1-oxo-4-phenylbutan-2-yl)-2,5-dimethyl-3,6-dioxopiperazin-1-yl]-4-phenylbutanoate](/img/structure/B12319598.png)
